Methyl 2-bromo-4,5-difluorobenzoate
Overview
Description
“Methyl 2-bromo-4,5-difluorobenzoate” is a chemical compound with the molecular formula C8H5BrF2O2 . It is used as a reagent in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves a mixture of 2-bromo-4,5-difluorobenzoic acid in dichloromethane and methanol. Trimethylsilyl diazomethane is added to this mixture and the reaction is stirred at room temperature for 1 hour. The product is obtained as an oil with a yield of 94% .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: COC(=O)C1=CC(=C(C=C1Br)F)F . This indicates that the molecule consists of a methyl ester group (COC=O) attached to a bromo-difluorobenzoate ring .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 251.02 g/mol . It has a XLogP3-AA value of 2.7, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit properties useful for photodynamic therapy applications in treating cancer, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Natural Products Research : Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to Methyl 2-bromo-4,5-difluorobenzoate. These compounds were analyzed for their potential biological activities against cancer cell lines and microorganisms (Zhao et al., 2004).
Material Sciences and Environmental Assessments : Zherikova et al. (2016) studied the structure-property relationships in halogenbenzoic acids, including bromobenzoic acids, which are structurally similar to this compound. This research provides insights into the thermodynamics of sublimation, fusion, vaporization, and solubility of such compounds, which is crucial for material sciences and environmental assessments (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Synthetic Chemistry : The synthesis of Methyl 4-Bromo-2-methoxybenzoate, closely related to this compound, was investigated by Chen Bing-he (2008). This study provides insights into the synthetic pathways and potential applications of such compounds in various fields, including pharmaceuticals (Chen Bing-he, 2008).
Drug Discovery and Pharmacology : Han Lijun (2010) synthesized a compound structurally related to this compound and tested its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This research is significant in the context of drug discovery, particularly in identifying new therapeutic agents (Han Lijun, 2010).
Mechanism of Action
Properties
IUPAC Name |
methyl 2-bromo-4,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGAVEFBZYWYJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650474 | |
Record name | Methyl 2-bromo-4,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878207-28-4 | |
Record name | Methyl 2-bromo-4,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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